molecular formula C17H25ClO3 B1251665 10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol

10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol

Cat. No.: B1251665
M. Wt: 312.8 g/mol
InChI Key: VKOLPKBPPQVWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol is a natural product found in Niphogeton ternata with data available.

Scientific Research Applications

Chemical Constituents Identification

10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol has been identified as a chemical constituent in various plants. For instance, it was isolated from the methanol extract of Niphogeton ternata, a medicinal plant from Colombia, alongside other compounds (Duan et al., 2002). This highlights its natural occurrence and potential relevance in phytochemical studies.

Anticancer Properties

Research indicates the compound's potential in cancer treatment. In a study focused on isolating anticancer compounds from Peucedanum japonicum Thunb. roots, this compound showed significant cytotoxic activity against HepG2 cells, a human liver cancer cell line (Jun et al., 2014).

Photooxidation Studies

The compound has been used in photooxidation studies. For example, a polyacetylene compound from Panax ginseng was irradiated with UV light, leading to a photooxidized compound (Koh et al., 1986). Such studies are significant in understanding the chemical behavior of polyacetylenes under different conditions.

Synthesis Techniques

Research has been conducted on the synthesis of related compounds, which helps in understanding the structural and chemical properties of this compound. Kumaraswamy and Sadaiah (2012) developed an enantioselective synthesis route for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol, a compound related to this compound (Kumaraswamy & Sadaiah, 2012).

Anti-Inflammatory and Antibacterial Activities

Studies have also explored the anti-inflammatory and antibacterial properties of similar polyacetylenes. For example, a polyacetylene compound from Cirsium japonicum var. ussuriense showed inhibition of caspase-1-mediated IL-1β expression, suggesting anti-inflammatory effects (Shim et al., 2012). Additionally, polyynes isolated from the roots of Angelica sinensis exhibited anti-TB activity, highlighting their potential in treating tuberculosis (Deng et al., 2008).

Properties

Molecular Formula

C17H25ClO3

Molecular Weight

312.8 g/mol

IUPAC Name

10-chloroheptadec-1-en-4,6-diyne-3,8,9-triol

InChI

InChI=1S/C17H25ClO3/c1-3-5-6-7-8-12-15(18)17(21)16(20)13-10-9-11-14(19)4-2/h4,14-17,19-21H,2-3,5-8,12H2,1H3

InChI Key

VKOLPKBPPQVWIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(C#CC#CC(C=C)O)O)O)Cl

Synonyms

10-chloro-1-heptadecene-4,6-diyne-3,8,9-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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